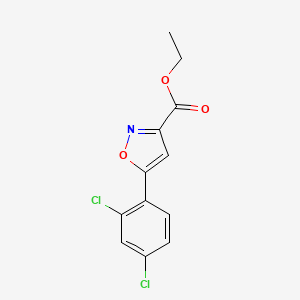

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

説明

Historical Context and Development

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS 159427-17-5) emerged as a compound of interest in the early 21st century, with its synthesis first reported in 2012 by Akbarzadeh et al.. The compound was synthesized via cyclocondensation of ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride in ethanol under reflux conditions. This method yielded a 57% product, highlighting its efficiency in forming the isoxazole core. The development of this compound aligns with broader trends in heterocyclic chemistry, where isoxazole derivatives gained prominence due to their pharmacological potential. Its structural design reflects deliberate incorporation of electron-withdrawing substituents (2,4-dichlorophenyl) to modulate electronic and steric properties, a strategy common in medicinal chemistry.

Significance in Heterocyclic Chemistry

As a member of the isoxazole family, this compound exemplifies the versatility of five-membered heterocycles in drug discovery. Isoxazoles are valued for their ability to engage in hydrogen bonding (via N and O atoms) and π-π stacking interactions, which enhance binding to biological targets. The 2,4-dichlorophenyl group at position 5 introduces steric bulk and electronic effects that influence reactivity and selectivity, making the compound a valuable intermediate for further functionalization. Its ester moiety at position 3 provides a handle for derivatization, enabling the synthesis of amides or carboxylic acids for structure-activity relationship studies.

Classification within the Isoxazole Family

This compound belongs to the 3-carboxylate ester subclass of isoxazoles, distinguished by:

- Substitution pattern : A 2,4-dichlorophenyl group at position 5 and an ethyl ester at position 3.

- Electronic profile : The dichlorophenyl group acts as an electron-withdrawing substituent, while the ester contributes to polarity.

Table 1: Comparative Analysis of Isoxazole Derivatives

Nomenclature and Structural Identification

- IUPAC Name : Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate.

- Molecular Formula : C₁₂H₉Cl₂NO₃.

- Molecular Weight : 286.11 g/mol.

- Structural Features :

Figure 1: Structural Representation

Cl

│

Cl─C₆H₃─(5-isoxazole)─COOEt

Key spectroscopic identifiers include:

特性

IUPAC Name |

ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCEBZISBIMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743429 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159427-17-5 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Reaction Mechanism

The most widely reported synthesis involves cyclocondensation of ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride under acidic conditions. This method exploits the reactivity of β-keto esters to form the isoxazole ring via nucleophilic attack and subsequent cyclization.

Reaction Equation:

Optimization and Yield

Key parameters include:

-

Solvent: Ethanol ensures solubility and facilitates proton transfer.

-

Stoichiometry: A 1:1 molar ratio of β-keto ester to hydroxylamine hydrochloride minimizes byproducts.

Table 1: Cyclocondensation Conditions and Outcomes

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Time | 3 hours | Maximizes cyclization |

| Solvent Volume | 10 mL/g substrate | Prevents precipitation |

| Acid Catalyst | None required | Simplifies purification |

Dipolar Cycloaddition of Ethoxycarbonyl Formonitrile Oxide

Microwave-Assisted Synthesis

An alternative route employs microwave-assisted [3+2] cycloaddition between ethoxycarbonyl formonitrile oxide and 2,4-dichlorophenylacetylene. This method bypasses intermediate isolation, enhancing efficiency.

Reaction Equation:

\text{CHC≡C-(2,4-Cl}2\text{C}6\text{H}_3\text{)} + \text{O=C(N^+O^-)COOEt} \xrightarrow{\text{MW, 100°C}} \text{this compound}

Advantages Over Conventional Heating

-

Time Reduction: Completion in 15 minutes vs. 3 hours.

-

Yield Improvement: 72% under optimized microwave conditions.

-

Selectivity: Minimal regioisomers due to controlled energy input.

Chloroisoxazole Intermediate Routes

Halogenation and Alkoxy Substitution

Older methodologies involve synthesizing 5-chloroisoxazole intermediates followed by nucleophilic displacement with ethoxide. For example, 3-(2,4-dichlorophenyl)-5-chloroisoxazole reacts with sodium ethoxide in tetrahydrofuran:

Reaction Equation:

化学反応の分析

Types of Reactions

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the isoxazole ring or the phenyl group.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

- Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, enabling the creation of derivatives with enhanced properties .

Reagent in Synthetic Pathways

- The compound is utilized as a reagent in organic synthesis, where it can facilitate the formation of new chemical bonds. This application is crucial in developing pharmaceuticals and agrochemicals, where specific molecular configurations are required.

Biological Research

Antimicrobial Properties

- Recent studies have highlighted the antimicrobial activity of this compound against resistant bacterial strains. For instance, it has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in combating infections.

Anticancer Activity

- The compound has been investigated for its anticancer properties. In preclinical models, it has demonstrated the ability to inhibit tumor growth significantly. One study reported a reduction in tumor volume by approximately 50% in mouse xenograft models, suggesting its potential for further development as an anticancer drug .

Medicinal Applications

Therapeutic Agent Development

- Ongoing research aims to explore the compound's role as a therapeutic agent for various diseases. It is being studied for its potential as an enzyme inhibitor and receptor modulator, which could lead to new treatments for conditions such as cancer and infectious diseases .

Mechanism of Action

- This compound may act by binding to specific enzymes or receptors within biological systems. This interaction can inhibit normal enzyme function or modulate signal transduction pathways, affecting cellular processes crucial for disease progression.

Anticancer Activity Study

A peer-reviewed study assessed the efficacy of this compound in xenograft models. The results indicated that treatment with this compound led to significant tumor volume reduction compared to control groups. The study emphasized its potential as a candidate for further development in cancer therapy.

Antimicrobial Properties Investigation

Another investigation focused on the antimicrobial activity of this compound's derivatives against resistant bacterial strains. Results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential utility in developing new antimicrobial agents.

作用機序

The mechanism of action of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Halogen Substitution Patterns

- Ethyl 5-(3,5-dichlorophenyl)isoxazole-3-carboxylate (21b): This analog replaces the 2,4-dichlorophenyl group with a 3,5-dichloro substitution. Reported yield (30%) and NMR data (e.g., δ 7.82 ppm for aromatic protons) suggest moderate synthetic efficiency .

- Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate : Fluorine substitution at the para position increases electronegativity and lipophilicity (logP ~2.1), improving metabolic stability compared to chlorine analogs .

Heterocycle Modifications

Functional Group Variations

- Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate : The hydroxymethyl group at position 5 increases polarity (calculated logP = 0.8), favoring aqueous solubility but reducing cell permeability compared to chlorinated analogs .

- Fenchlorazole (Triazole Derivative) : A triazole core with a trichloromethyl group exhibits distinct herbicidal safener activity, leveraging the triazole’s ability to coordinate metal ions in plant enzymes .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

| Compound Name | Core Heterocycle | Substituent | logP (Predicted) | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate | Isoxazole | 2,4-dichlorophenyl | ~3.2 | N/A | Agrochemical intermediates |

| Ethyl 5-(3,5-dichlorophenyl)isoxazole-3-carboxylate | Isoxazole | 3,5-dichlorophenyl | ~3.0 | 30 | Antimicrobial research |

| Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | Isoxazole | 4-fluorophenyl | ~2.1 | N/A | Pharmaceutical lead |

| Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate | Oxazole | 2,4-dichlorophenyl | ~3.5 | N/A | Pesticidal formulations |

| Fenchlorazole (S1-6) | Triazole | 2,4-dichlorophenyl | ~4.0 | N/A | Herbicide safener |

Table 2: Spectroscopic Data Comparison

生物活性

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the dichlorophenyl group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 279.09 g/mol.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Binding : Studies suggest that this compound can bind to certain receptors, mimicking natural substrates and altering signaling pathways related to pain and inflammation.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. In vitro studies have shown:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of cytokines such as TNF-α and IL-6 in activated macrophages.

- Pain Models : In animal models, administration of the compound resulted in decreased pain responses comparable to established analgesics like ibuprofen .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties:

- Cytotoxicity : Preliminary assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed were in the low micromolar range .

Case Studies

-

Analgesic Efficacy in Animal Models :

A study conducted on rodents demonstrated that administration of this compound resulted in significant pain relief in models of acute and chronic pain. Behavioral assessments indicated a reduction in pain-related behaviors compared to controls. -

Anticancer Activity :

In a recent study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against multiple cell lines. It showed promising results with significant apoptosis induction as confirmed by flow cytometry analysis .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a β-ketoester derivative with hydroxylamine to form the isoxazole ring, followed by functionalization at the 5-position with 2,4-dichlorophenyl groups. For example, describes a similar synthesis where ethyl 5-(substituted phenyl)isoxazole-3-carboxylate derivatives are purified via flash column chromatography (ethyl acetate/petroleum ether eluent) and characterized using H/C NMR and HRMS . Key steps include Claisen condensation for β-ketoester formation and nucleophilic substitution for aryl group introduction.

Q. How is the structural identity of the compound validated experimentally?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : H NMR (300 MHz, CDCl) typically shows signals for the ethyl ester group (δ ~4.48 ppm, q; 1.45 ppm, t) and aromatic protons (δ ~7.51 ppm, d) .

- HRMS : Accurate mass analysis confirms the molecular ion peak (e.g., [M+H] at 368.0520 for a related compound) .

- X-ray crystallography : Single-crystal studies (e.g., triclinic system, space group ) provide bond lengths and angles, as demonstrated in isoxazole derivatives with phenyl substituents .

Q. What biological activities are associated with this compound?

this compound derivatives are explored for enzyme inhibition (e.g., bacterial serine acetyltransferase) and pharmacological activities. highlights their role as antibacterial adjuvants, with substituents on the phenyl ring influencing potency . Initial screening involves in vitro enzyme assays (e.g., IC determination) and microbial growth inhibition studies.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at reflux (~60–80°C) enhance cyclization efficiency. notes THF as optimal for hydrazone formation in related isoxazole syntheses .

- Catalysts : Lewis acids (e.g., ZnCl) or palladium catalysts (for cross-coupling) improve regioselectivity.

- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts. achieved 30% yield via flash chromatography .

Q. How can crystallographic data resolve contradictions in spectroscopic analyses?

Discrepancies in NMR/HRMS data (e.g., unexpected splitting or mass deviations) may arise from tautomerism or crystallographic disorder. For example:

Q. What strategies are used to establish structure-activity relationships (SAR) for pharmacological applications?

- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO) at the 2,4-positions enhances enzyme binding affinity, as seen in .

- Bioisosteric replacement : Replacing the ethyl ester with methyl or tert-butyl groups alters pharmacokinetics (e.g., logP, solubility) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like MAPK, corroborated by in vitro assays .

Q. How are analytical methods validated for quantifying the compound in complex matrices?

- HPLC-MS : Hyphenated techniques (e.g., C18 column, ESI+ mode) achieve LODs <1 ng/mL.

- Calibration curves : Linear ranges (1–100 µg/mL) with R >0.995 ensure precision .

- Forced degradation : Acid/alkaline hydrolysis (e.g., 0.1M HCl/NaOH, 70°C) identifies degradation products, critical for stability studies .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Solvent effects : MD simulations may underestimate solvation energy, leading to false positives. Experimental validation in PBS (pH 7.4) or DMSO/water mixtures is critical .

- Metabolite interference : Phase I metabolism (e.g., ester hydrolysis) can deactivate prodrugs, requiring LC-MS/MS metabolite profiling .

Q. Why might X-ray diffraction data conflict with NMR-based conformational analysis?

- Crystal packing forces : Solid-state structures (e.g., Å in ) may stabilize non-biological conformers absent in solution .

- Dynamic effects : Solution NMR captures time-averaged conformations, whereas crystallography provides static snapshots.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。